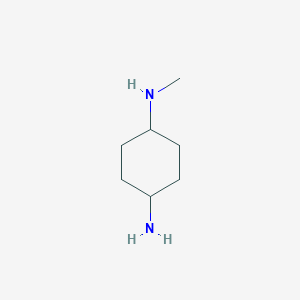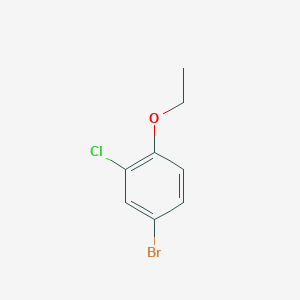
6-甲基苯并呋喃羧酸甲酯
描述
Methyl benzofuran-6-carboxylate (MBFC) is a synthetic compound that has been used in various scientific research applications. It is an important intermediate for the synthesis of various pharmaceuticals, and it has been used in various biochemical and physiological studies.
科学研究应用
抗肿瘤活性
苯并呋喃类化合物,包括 6-甲基苯并呋喃羧酸甲酯,可能具有抗肿瘤活性 . 它们可用于开发新的抗癌药物 .
抗菌特性
苯并呋喃衍生物已显示出强抗菌特性 . 它们可用于创建新的抗菌剂来对抗细菌感染 .
抗氧化作用
苯并呋喃类化合物已证明具有抗氧化活性 . 这使它们成为开发用于对抗氧化应激相关疾病的药物的潜在候选者 .
抗病毒应用
已发现苯并呋喃衍生物表现出抗病毒活性 . 例如,一种新型大环苯并呋喃化合物已显示出抗丙型肝炎病毒活性 .
化学合成
苯并呋喃衍生物,包括 6-甲基苯并呋喃羧酸甲酯,可用于化学合成 . 已经发现了构建苯并呋喃环的新方法,这些方法可应用于复杂苯并呋喃衍生物的合成 .
药物设计和发现
作用机制
Target of Action
Methyl benzofuran-6-carboxylate is a derivative of benzofuran compounds, which are known to have strong biological activities Benzofuran compounds have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may target a variety of cellular components involved in these processes.
Mode of Action
For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that Methyl benzofuran-6-carboxylate may interact with its targets in a similar manner, potentially leading to inhibition of cell growth.
Biochemical Pathways
For instance, they may affect pathways related to cell growth and proliferation, given their observed anti-tumor activity .
Result of Action
Given the biological activities of benzofuran derivatives, it can be inferred that the compound may lead to inhibition of cell growth, particularly in the context of cancer cells .
生化分析
Biochemical Properties
Methyl benzofuran-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . Methyl benzofuran-6-carboxylate can act as a substrate or inhibitor for these enzymes, affecting their catalytic activity and altering metabolic pathways. Additionally, it has been shown to interact with certain proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
Methyl benzofuran-6-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Methyl benzofuran-6-carboxylate also affects gene expression by regulating the transcription of certain genes involved in key cellular processes . Furthermore, it can alter cellular metabolism by influencing the activity of metabolic enzymes and pathways, thereby impacting energy production and utilization within cells .
Molecular Mechanism
The molecular mechanism of action of methyl benzofuran-6-carboxylate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function . For example, methyl benzofuran-6-carboxylate can act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its catalytic activity . This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, methyl benzofuran-6-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl benzofuran-6-carboxylate can vary over time. Studies have shown that the compound exhibits stability under certain conditions, but it can undergo degradation over extended periods . The degradation products may have different biological activities and can influence cellular function in distinct ways. Long-term exposure to methyl benzofuran-6-carboxylate has been associated with changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of methyl benzofuran-6-carboxylate can vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects, such as promoting cell proliferation and enhancing cellular function . Higher doses may lead to toxic or adverse effects, including cell death and tissue damage . The threshold effects observed in these studies indicate that careful consideration of dosage is crucial when evaluating the therapeutic potential of methyl benzofuran-6-carboxylate. Additionally, the compound’s pharmacokinetics and biodistribution in animal models can influence its overall efficacy and safety .
Metabolic Pathways
Methyl benzofuran-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Additionally, methyl benzofuran-6-carboxylate can affect metabolic flux and metabolite levels within cells, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of methyl benzofuran-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cells, methyl benzofuran-6-carboxylate can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s bioavailability and overall efficacy in different tissues and organs.
Subcellular Localization
Methyl benzofuran-6-carboxylate exhibits specific subcellular localization, which can influence its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, methyl benzofuran-6-carboxylate may localize to the nucleus, where it can interact with transcription factors and regulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, influencing cellular processes such as metabolism and signaling . The subcellular localization of methyl benzofuran-6-carboxylate is crucial for understanding its mechanism of action and overall biological effects.
属性
IUPAC Name |
methyl 1-benzofuran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDHNZDNWGZFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626044 | |
| Record name | Methyl 1-benzofuran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
588703-29-1 | |
| Record name | Methyl 1-benzofuran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-benzofurancarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S55DW93ZXJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)
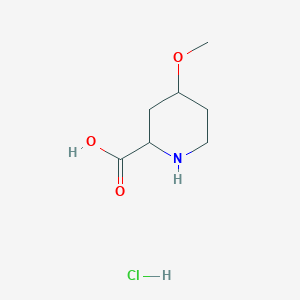

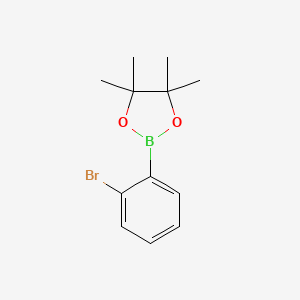

![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)



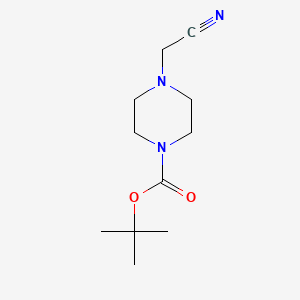
![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)

